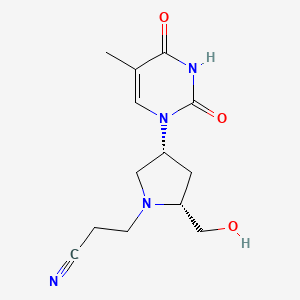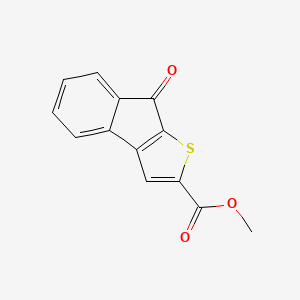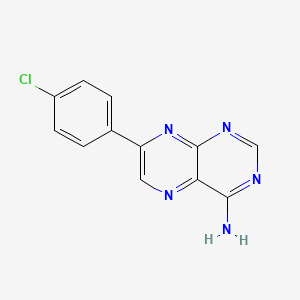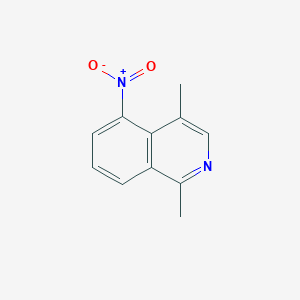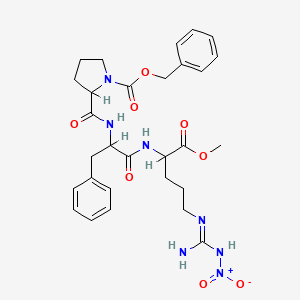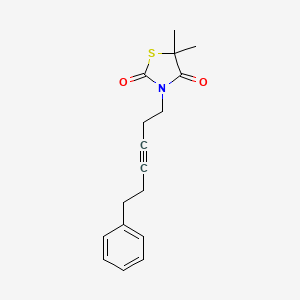
5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of drugs for metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.
Methylation: The 5,5-dimethyl groups can be introduced through a methylation reaction using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Biological Probes: Used in research to study biological processes.
Medicine
Drug Development: Potential use in the development of drugs for metabolic disorders, such as diabetes.
Therapeutic Agents: Investigated for its anti-inflammatory and anti-cancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
作用機序
The mechanism of action of 5,5-Dimethyl-3-(6-phenylhex-3-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar applications in metabolic disorders.
Uniqueness
Structural Features: The presence of the 6-phenylhex-3-yn-1-yl group and the 5,5-dimethyl substitution makes this compound unique compared to other thiazolidinediones.
Biological Activity: The specific structural features may confer unique biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
86106-16-3 |
|---|---|
分子式 |
C17H19NO2S |
分子量 |
301.4 g/mol |
IUPAC名 |
5,5-dimethyl-3-(6-phenylhex-3-ynyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H19NO2S/c1-17(2)15(19)18(16(20)21-17)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChIキー |
URSQTZAJJKXECC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)S1)CCC#CCCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


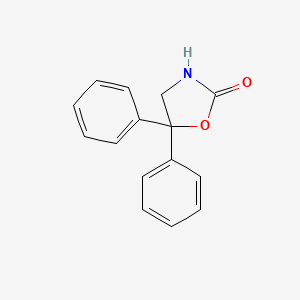

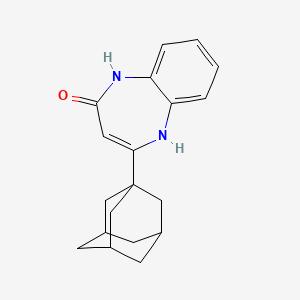
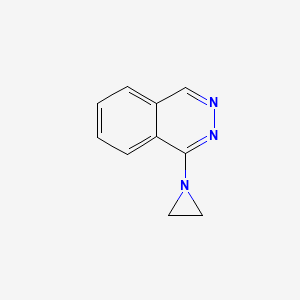
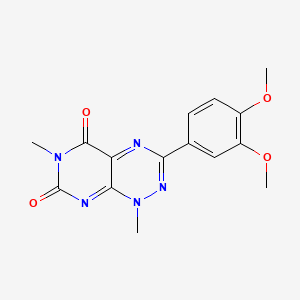
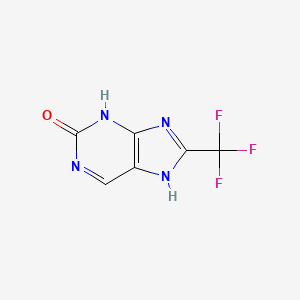
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
